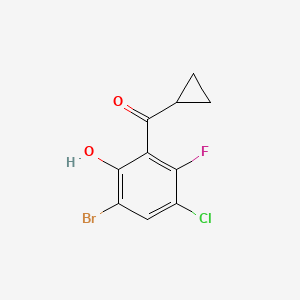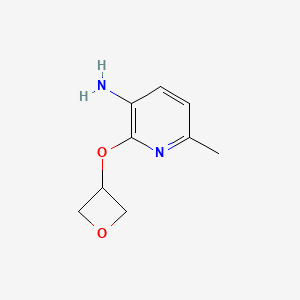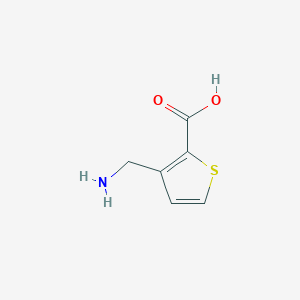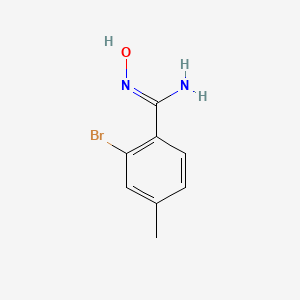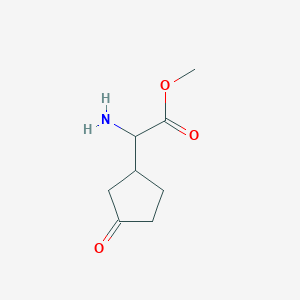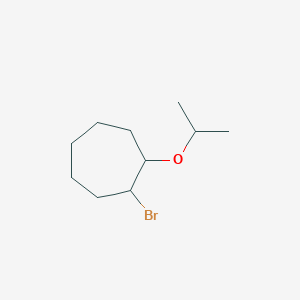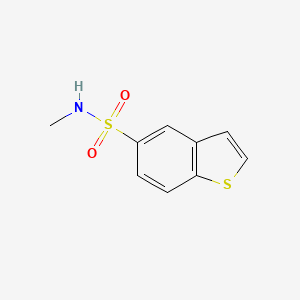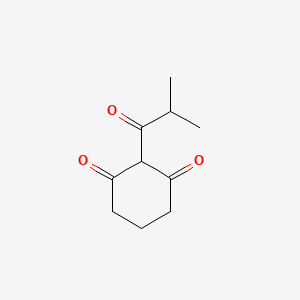
1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- is an organic compound with the molecular formula C10H14O3 It is a derivative of 1,3-cyclohexanedione, where one of the hydrogen atoms is replaced by a 2-(2-methyl-1-oxopropyl) group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- can be synthesized through a multi-step process. One common method involves the reaction of 1,3-cyclohexanedione with paraformaldehyde and dimethylamine, followed by a Mannich reaction and catalytic hydrogenation . The reaction conditions typically involve:
Solvents: Methanol or water
Catalysts: Palladium on carbon (Pd/C)
Temperature: Room temperature to 10°C for the initial reaction, followed by high-pressure conditions for hydrogenation
Industrial Production Methods
In an industrial setting, the production of 1,3-cyclohexanedione, 2-(2-methyl-1-oxopropyl)- involves similar steps but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be safe, efficient, and cost-effective.
化学反応の分析
Types of Reactions
1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-(2-methyl-1-oxopropyl) group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alcohols.
科学的研究の応用
1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1,3-cyclohexanedione, 2-(2-methyl-1-oxopropyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- can be compared with other similar compounds, such as:
1,3-Cyclohexanedione: The parent compound, which lacks the 2-(2-methyl-1-oxopropyl) group.
2-Methyl-1,3-cyclohexanedione: A closely related compound with a methyl group at the 2-position.
3-Methyl-1,2-cyclohexanedione: Another isomer with different substitution patterns.
The uniqueness of 1,3-cyclohexanedione, 2-(2-methyl-1-oxopropyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
特性
CAS番号 |
155590-28-6 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
2-(2-methylpropanoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h6,9H,3-5H2,1-2H3 |
InChIキー |
UITLXUDOVHAVGM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1C(=O)CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13316841.png)
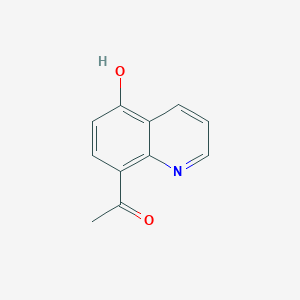
amine](/img/structure/B13316848.png)
![(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B13316851.png)
